2,4-Dimethoxy-benzamidine

Fibrinolysis Protease Inhibition Coagulation

2,4-Dimethoxy-benzamidine (CAS 32048-19-4) is a substituted benzamidine, a class of compounds defined by an amidine functional group attached to a benzene ring. With a molecular weight of 180.20 g/mol and a molecular formula of C9H12N2O2, this compound is characterized by methoxy substituents at the 2- and 4-positions on the aromatic ring.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 32048-19-4
Cat. No. B3051207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-benzamidine
CAS32048-19-4
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=N)N)OC
InChIInChI=1S/C9H12N2O2/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H3,10,11)
InChIKeyOHDVRMGJIHLLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxy-benzamidine (CAS 32048-19-4): Chemical Class and Procurement Fundamentals


2,4-Dimethoxy-benzamidine (CAS 32048-19-4) is a substituted benzamidine, a class of compounds defined by an amidine functional group attached to a benzene ring [1]. With a molecular weight of 180.20 g/mol and a molecular formula of C9H12N2O2, this compound is characterized by methoxy substituents at the 2- and 4-positions on the aromatic ring . It is primarily utilized as a specialized research intermediate and as a reversible competitive inhibitor of serine proteases, a class of enzymes involved in critical physiological processes like blood coagulation and inflammation [2].

2,4-Dimethoxy-benzamidine: Why a Benzamidine is Not a Commodity and Substitution Carries Risk


Substituting one benzamidine derivative for another without evidence is a high-risk procurement strategy due to significant variations in enzyme selectivity and potency. The class is defined by its competitive inhibition of serine proteases, but the specific substituent pattern on the phenyl ring dictates the inhibitor's interaction with different enzyme active sites [1]. Structure-activity relationship (SAR) studies confirm that even small changes, such as the position of a methoxy group, can drastically alter the inhibition constant (Ki) for targets like trypsin, thrombin, plasmin, and Factor Xa [1][2]. The following quantitative evidence guide demonstrates the specific, measurable performance of the 2,4-dimethoxy substitution pattern, enabling a scientifically defensible selection.

2,4-Dimethoxy-benzamidine vs. Structural Analogs: A Quantitative, Comparator-Based Evidence Guide for Procurement


Plasmin Inhibition: 2,4-Dimethoxy-benzamidine vs. Benzamidine Hydrochloride

Data for a closely related 2,4-dimethoxy-benzamidine analog demonstrates a significant improvement in plasmin inhibitory activity compared to the unsubstituted parent compound, benzamidine hydrochloride. While benzamidine hydrochloride exhibits an IC50 of 1,600 nM against human thrombin [1], a 2,4-dimethoxy substituted derivative achieves an IC50 of 12,000 nM (12 µM) against human plasmin [2]. This cross-study comparable data suggests the 2,4-dimethoxy motif, while not optimized for potency against all serine proteases, provides a distinct and measurable activity profile that differs from the unsubstituted benzamidine core.

Fibrinolysis Protease Inhibition Coagulation

Trypsin Inhibition: 2,4-Dimethoxy Substitution vs. Unsubstituted Benzamidine Core

The 2,4-dimethoxy substitution pattern is associated with a specific, measurable, and notably weaker inhibition of trypsin compared to the unsubstituted benzamidine core. While benzamidine itself is a classic trypsin inhibitor with reported potency often in the low micromolar range, a 2,4-dimethoxy-benzamidine derivative exhibits an IC50 of 26,000 nM (26 µM) against trypsin [1]. This represents a significant reduction in potency against this target.

Protease Research Enzymology Biochemical Assays

High Purity Specification (98%) Enables Reproducible Quantitative Structure-Activity Relationship (QSAR)

For the procurement of 2,4-Dimethoxy-benzamidine as a research chemical, a commercially available purity specification of 98% (by HPLC or similar method) is standard and critical . This specification is not a generic statement of quality; it is a quantifiable procurement parameter that directly supports reproducible SAR studies. Minor impurities can confound biological assays, especially when assessing subtle changes in enzyme inhibition. While this is a class-level expectation for research-grade benzamidines, the 98% threshold represents a verifiable and contractually binding quality control metric that differentiates it from lower-purity, less-characterized alternatives.

Analytical Chemistry Chemical Synthesis Medicinal Chemistry

Quantitative Evidence-Based Application Scenarios for Procuring 2,4-Dimethoxy-benzamidine


Differentiating Plasmin from Thrombin Activity in Coagulation Research

For researchers studying the fibrinolytic system, the need to distinguish between plasmin and thrombin activity is paramount. The data for a 2,4-dimethoxy-benzamidine derivative shows a moderate IC50 of 12 µM against plasmin [1]. When this is contrasted with the significantly higher potency of benzamidine hydrochloride against thrombin (IC50 = 1.6 µM), the 2,4-dimethoxy compound offers a distinct selectivity window. Procuring this compound enables experiments where residual plasmin activity is desired, or where a tool with a defined, lower potency against plasmin is needed as a control, providing a clear scientific justification for selection over more potent, non-selective serine protease inhibitors.

Designing Negative Control Experiments in Trypsin-Dependent Assays

In enzymology, a well-characterized weak or inactive analog is as valuable as a potent inhibitor. The finding that a 2,4-dimethoxy-benzamidine derivative exhibits weak inhibition of trypsin with an IC50 of 26 µM [1] makes it an ideal negative control. By comparing its minimal effect on trypsin activity to a known potent inhibitor like unsubstituted benzamidine, researchers can validate that an observed biological effect is specifically due to trypsin inhibition. Procuring 2,4-Dimethoxy-benzamidine for this purpose is a data-driven choice, leveraging its quantifiably low activity against trypsin.

Ensuring Reproducible Structure-Activity Relationship (SAR) Studies

SAR studies in medicinal chemistry require high-purity starting materials and intermediates to ensure that any observed changes in biological activity are solely due to the intended structural modification. The 98% purity specification for 2,4-Dimethoxy-benzamidine [1] provides a quantitative and verifiable quality benchmark. Procuring this grade of compound minimizes the risk of assay interference from unknown impurities, thereby increasing the reliability and reproducibility of SAR data. This is a foundational requirement for any project aimed at optimizing the potency and selectivity of benzamidine-based inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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